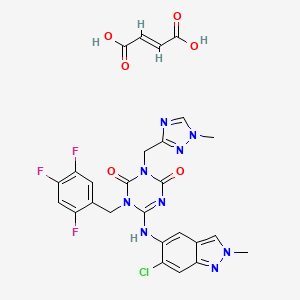

Ensitrelvir Fumarate

Descripción

Structure

3D Structure of Parent

Propiedades

Número CAS |

2757470-18-9 |

|---|---|

Fórmula molecular |

C26H21ClF3N9O6 |

Peso molecular |

647.9 g/mol |

Nombre IUPAC |

(E)-but-2-enedioic acid;6-[(6-chloro-2-methylindazol-5-yl)amino]-3-[(1-methyl-1,2,4-triazol-3-yl)methyl]-1-[(2,4,5-trifluorophenyl)methyl]-1,3,5-triazine-2,4-dione |

InChI |

InChI=1S/C22H17ClF3N9O2.C4H4O4/c1-32-7-12-4-18(13(23)5-17(12)30-32)28-20-29-21(36)35(9-19-27-10-33(2)31-19)22(37)34(20)8-11-3-15(25)16(26)6-14(11)24;5-3(6)1-2-4(7)8/h3-7,10H,8-9H2,1-2H3,(H,28,29,36);1-2H,(H,5,6)(H,7,8)/b;2-1+ |

Clave InChI |

FBOCUALVLIWPNQ-WLHGVMLRSA-N |

SMILES isomérico |

CN1C=C2C=C(C(=CC2=N1)Cl)NC3=NC(=O)N(C(=O)N3CC4=CC(=C(C=C4F)F)F)CC5=NN(C=N5)C.C(=C/C(=O)O)\C(=O)O |

SMILES canónico |

CN1C=C2C=C(C(=CC2=N1)Cl)NC3=NC(=O)N(C(=O)N3CC4=CC(=C(C=C4F)F)F)CC5=NN(C=N5)C.C(=CC(=O)O)C(=O)O |

Origen del producto |

United States |

Foundational & Exploratory

Ensitrelvir Fumarate: A Deep Dive into its Mechanism of Action Against SARS-CoV-2 3CL Protease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ensitrelvir fumarate (formerly S-217622) is an orally bioavailable, non-peptidic, non-covalent inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro), a critical enzyme for viral replication. This technical guide elucidates the molecular mechanism by which ensitrelvir exerts its antiviral activity, providing a comprehensive overview of its binding interactions, inhibitory kinetics, and the experimental methodologies used for its characterization. Through a detailed analysis of its interaction with the 3CLpro active site, this document aims to provide a thorough understanding of ensitrelvir's potency against wild-type and variant strains of SARS-CoV-2.

Introduction: The Role of 3CL Protease in SARS-CoV-2 Replication

The SARS-CoV-2 genome encodes two large polyproteins, pp1a and pp1ab, which are processed by viral proteases to yield functional non-structural proteins (nsps) essential for viral replication and transcription. The 3C-like protease (3CLpro), also known as the main protease (Mpro) or nsp5, is a cysteine protease responsible for the majority of these cleavage events.[1] The indispensable role of 3CLpro in the viral life cycle makes it a prime target for antiviral drug development.[1] Ensitrelvir was developed through structure-based drug design to specifically inhibit this crucial enzyme.

Mechanism of Action: Non-covalent Inhibition of 3CL Protease

Ensitrelvir acts as a competitive inhibitor of the SARS-CoV-2 3CL protease. Unlike covalent inhibitors that form a permanent bond with the target enzyme, ensitrelvir binds reversibly to the active site. This non-covalent interaction is characterized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues within the substrate-binding pocket.

Binding Interactions with the 3CL Protease Active Site

Crystallographic studies of ensitrelvir in complex with SARS-CoV-2 3CLpro (PDB ID: 8HEF) have revealed the precise molecular interactions that underpin its inhibitory activity.[2] Ensitrelvir occupies the S1, S2, and S1' subsites of the protease's substrate-binding pocket.[3]

Key interactions include:

-

Hydrogen Bonds: The molecule forms hydrogen bonds with the backbone amides of key residues in the active site. These interactions are crucial for anchoring the inhibitor within the binding pocket.[2]

-

π-π Stacking: Aromatic rings within the ensitrelvir structure engage in π-π stacking interactions with histidine residues of the protease, further stabilizing the enzyme-inhibitor complex.[2]

The following diagram illustrates the key binding interactions of ensitrelvir within the 3CLpro active site.

Caption: Binding of Ensitrelvir to 3CLpro subsites.

Quantitative Analysis of Inhibitory Activity

The potency of ensitrelvir has been quantified through various in vitro assays, demonstrating its effectiveness against both wild-type SARS-CoV-2 and several variants of concern.

| Parameter | Virus/Enzyme | Value (nM) | Assay Type | Reference |

| IC50 | SARS-CoV-2 3CLpro (WT) | 13 | Enzyme Inhibition (FRET) | [2] |

| EC50 | SARS-CoV-2 (Wild-Type) | 220 - 520 | Cytopathic Effect (VeroE6T) | [1] |

| EC50 | SARS-CoV-2 Omicron (BA.1) | 280 | Cytopathic Effect (VeroE6T) | [1] |

| EC50 | SARS-CoV-2 Omicron (BA.2) | 220 | Cytopathic Effect (VeroE6T) | [1] |

| EC50 | SARS-CoV-2 Omicron (BA.2.75) | 330 | Cytopathic Effect (VeroE6T) | [1] |

| EC50 | SARS-CoV-2 Omicron (BA.4) | 410 | Cytopathic Effect (VeroE6T) | [1] |

| EC50 | SARS-CoV-2 Omicron (BA.5) | 420 | Cytopathic Effect (VeroE6T) | [1] |

| EC50 | SARS-CoV-2 Omicron (BQ.1.1) | 520 | Cytopathic Effect (VeroE6T) | [1] |

| EC50 | SARS-CoV-2 Omicron (XBB.1) | 430 | Cytopathic Effect (VeroE6T) | [1] |

| EC50 | SARS-CoV-2 Mu (B.1.621) | 320 | Cytopathic Effect (VeroE6T) | [1] |

| EC50 | SARS-CoV-2 Lambda (C.37) | 280 | Cytopathic Effect (VeroE6T) | [1] |

| EC50 | SARS-CoV-2 Theta (P.3) | 300 | Cytopathic Effect (VeroE6T) | [1] |

Note: IC50 (Half-maximal inhibitory concentration) measures the potency of a substance in inhibiting a specific biological or biochemical function. EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.

Experimental Protocols

SARS-CoV-2 3CL Protease Inhibition Assay

The inhibitory activity of ensitrelvir against purified SARS-CoV-2 3CLpro was determined using a fluorescence resonance energy transfer (FRET) assay or a mass spectrometry-based assay.[1]

Protocol Outline (FRET-based):

-

Compound Preparation: Ensitrelvir is serially diluted in DMSO and then further diluted in assay buffer.

-

Enzyme and Substrate Preparation: Recombinant SARS-CoV-2 3CLpro and a fluorogenic peptide substrate are prepared in an appropriate assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, containing EDTA and DTT).

-

Reaction Initiation: The reaction is initiated by adding the 3CLpro enzyme to a mixture of the substrate and the inhibitor.

-

Signal Detection: The fluorescence signal is monitored over time using a plate reader. The rate of substrate cleavage is determined by the increase in fluorescence.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

References

Preclinical Development and In Vitro Antiviral Activity of Ensitrelvir Fumarate: A Technical Guide

Introduction

Ensitrelvir Fumarate (code name S-217622, brand name Xocova®) is an orally administered antiviral agent developed for the treatment of COVID-19.[1][2] Developed by Shionogi & Co., Ltd. in partnership with Hokkaido University, it is a nonpeptidic, noncovalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro).[1][3][4] This enzyme is critical for viral replication, making it a prime target for antiviral therapeutics.[5][6] Ensitrelvir has received emergency regulatory approval in Japan and Singapore for the treatment of SARS-CoV-2 infection.[7][8][9] This guide provides an in-depth overview of its preclinical development, focusing on its mechanism of action and comprehensive in vitro antiviral activity.

Mechanism of Action

The replication of SARS-CoV-2 relies on the cleavage of viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (NSPs) by the main protease (Mpro or 3CLpro).[5][6] Ensitrelvir is designed to specifically inhibit this process. As a noncovalent inhibitor, it binds to the substrate-binding pocket of Mpro, targeting the S1, S2, and S1' subsites, thereby blocking the enzymatic activity necessary for viral polyprotein processing.[4][10] This inhibition effectively halts the viral replication cascade.[2][5] Unlike some other protease inhibitors, Ensitrelvir is administered once daily without a pharmacokinetic booster like ritonavir.[3][11]

Figure 1: Mechanism of action of Ensitrelvir.

In Vitro Antiviral Activity

Ensitrelvir has demonstrated potent antiviral activity against a wide range of SARS-CoV-2 variants of concern (VOCs) and other coronaviruses in various cell-based assays.

Activity against SARS-CoV-2 Variants

The antiviral efficacy of Ensitrelvir has been consistently demonstrated across numerous SARS-CoV-2 variants, including multiple Omicron sublineages.[5][12] Studies show that its effectiveness is largely unaffected by mutations in the spike protein, as its target, the 3CL protease, is highly conserved across variants.[3][12]

| SARS-CoV-2 Variant | Pango Lineage | Cell Line | EC50 (μM) | Reference |

| Wuhan | A | VeroE6/TMPRSS2 | 0.37 | [12] |

| Alpha | B.1.1.7 | VeroE6/TMPRSS2 | - | [13] |

| Beta | B.1.351 | VeroE6/TMPRSS2 | - | [13] |

| Gamma | P.1 | VeroE6/TMPRSS2 | - | [13] |

| Delta | B.1.617.2 | VeroE6/TMPRSS2 | - | [13] |

| Mu | B.1.621 | VeroE6T | 0.22-0.52 | [5] |

| Lambda | C.37 | VeroE6T | 0.22-0.52 | [5] |

| Theta | P.3 | VeroE6T | 0.22-0.52 | [5] |

| Omicron | BA.1.1 | VeroE6T | 0.22-0.52 | [5] |

| Omicron | BA.1.18 | VeroE6/TMPRSS2 | 0.29 | [12] |

| Omicron | BA.2 | VeroE6T | 0.22-0.52 | [5] |

| Omicron | BA.2.75 | VeroE6T | 0.22-0.52 | [5] |

| Omicron | BA.4 | VeroE6T | 0.22-0.52 | [5] |

| Omicron | BA.4.6 | VeroE6/TMPRSS2 | 0.30 | [12] |

| Omicron | BA.5 | VeroE6T | 0.22-0.52 | [5] |

| Omicron | BA.5.2.1 | VeroE6/TMPRSS2 | 0.37 | [12] |

| Omicron | BE.1 (BA.5-like) | hAEC | 0.0601 (EC90) | [12] |

| Omicron | BF.7 | VeroE6/TMPRSS2 | 0.51 | [12] |

| Omicron | BF.7.4.1 | VeroE6/TMPRSS2 | 0.55 | [12] |

| Omicron | BQ.1.1 | VeroE6/TMPRSS2 | 0.48 | [12] |

| Omicron | BQ.1.1 | VeroE6T | 0.22-0.52 | [5] |

| Omicron | CH.1.1.11 | VeroE6/TMPRSS2 | 0.38 | [12] |

| Omicron | XBB.1 | VeroE6T | 0.22-0.52 | [5] |

| Omicron | XBB.1.5 | VeroE6/TMPRSS2 | 0.57 | [12] |

| Omicron | XBB.1.5 | hAEC | 0.0601 (EC90) | [12] |

| Omicron | XBB.1.9.1 | VeroE6/TMPRSS2 | 0.99 | [12] |

| Omicron | XBB.1.16 | VeroE6/TMPRSS2 | 0.33 | [12] |

| Omicron | XBF | VeroE6/TMPRSS2 | 0.29 | [12] |

| Omicron | XE | VeroE6T | 0.22-0.52 | [5] |

| Table 1: Summary of in vitro antiviral activity of Ensitrelvir against various SARS-CoV-2 variants. |

Activity against Other Coronaviruses

Ensitrelvir's inhibitory action extends beyond SARS-CoV-2 to other related coronaviruses, suggesting its potential as a broad-spectrum agent for future coronavirus threats.[3][14]

| Coronavirus | Cell Line | EC50 / EC90 (μM) | Reference |

| SARS-CoV | VeroE6/TMPRSS2 | EC50 = 0.21 | [3][14] |

| MERS-CoV | VeroE6/TMPRSS2 | EC50 = 1.4 | [3][14] |

| HCoV-229E | MRC-5 | EC50 = 5.5 | [3][14] |

| HCoV-OC43 | MRC-5 | EC90 = 0.074 | [3][14] |

| Table 2: In vitro antiviral activity of Ensitrelvir against other human coronaviruses. |

Biochemical Inhibitory Activity

Enzyme kinetic assays have been employed to quantify the direct inhibitory effect of Ensitrelvir on the SARS-CoV-2 Mpro. These studies confirm a potent, nanomolar-level inhibition.

| Parameter | Value (μM) | Reference |

| IC50 | 0.013 | [3][15][16] |

| Ki | 0.009 | [16][17] |

| Table 3: Biochemical inhibitory activity of Ensitrelvir against wild-type SARS-CoV-2 Mpro. |

Resistance Profile

The emergence of drug resistance is a critical consideration for any antiviral therapeutic. Studies have been conducted to identify mutations in the Mpro that could confer resistance to Ensitrelvir. While resistance can be induced in vitro through serial passage, Ensitrelvir retains activity against many naturally occurring Mpro polymorphisms.[15][18][19] Some specific mutations, such as M49L, S144A, and E166V/A, have been associated with reduced susceptibility.[7][18][20] Notably, cross-resistance profiles with other Mpro inhibitors like nirmatrelvir are not always symmetrical; some nirmatrelvir-resistant variants show cross-resistance to ensitrelvir, while some ensitrelvir-resistant variants show limited cross-resistance to nirmatrelvir.[7][21]

| Mpro Mutant | Ki (μM) | Fold Increase in Ki (vs. WT) | Reference |

| M49I | - | 6 | [17][22] |

| G143S | 0.141 | 15 | [16][17][22] |

| R188S | - | 6 | [17][22] |

| N142D | - | 2-3 | [17] |

| R188K | - | 2-3 | [17] |

| T190I | - | 2-3 | [17] |

| Q189K | 0.008 | ~1 (retains activity) | [17][22] |

| Table 4: Inhibitory activity (Ki) of Ensitrelvir against select Mpro polymorphisms. |

Selectivity and Cytotoxicity

An ideal antiviral should exhibit high selectivity for its viral target with minimal off-target effects on host cells. Preclinical studies show Ensitrelvir to be highly selective for coronavirus proteases. It demonstrated no significant inhibitory activity against human host-cell proteases such as caspase-2, chymotrypsin, cathepsin B/D/G/L, and thrombin at concentrations up to 100 μM.[3][14] Furthermore, in vitro safety assessments revealed no concerns regarding ether-a-go-go-related gene (hERG) inhibition, mutagenicity, or phototoxicity.[3]

Experimental Protocols

The in vitro activity of Ensitrelvir has been characterized using standardized virological and biochemical assays.

Cytopathic Effect (CPE) Reduction Assay

This assay is a cornerstone for evaluating antiviral efficacy by measuring the ability of a compound to protect cells from virus-induced death.

Figure 2: General workflow of a CPE reduction assay.

Detailed Methodology:

-

Cell Seeding: Host cells permissive to SARS-CoV-2 infection, such as VeroE6 cells engineered to express TMPRSS2 (VeroE6/TMPRSS2), are seeded into 96-well plates and incubated overnight.[12][23]

-

Compound Addition: The following day, the cell culture medium is replaced with fresh medium containing serial dilutions of Ensitrelvir.

-

Virus Infection: A standardized amount of SARS-CoV-2 virus is added to the wells.[23]

-

Incubation: The plates are incubated for a period of 3 to 4 days to allow for viral replication and the development of cytopathic effects in control wells (no drug).[12][23]

-

Viability Assessment: Cell viability is quantified using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[23]

-

Data Analysis: The half-maximal effective concentration (EC50) is calculated, representing the drug concentration at which 50% of the cytopathic effect is inhibited. The 50% cytotoxic concentration (CC50) is determined in parallel on uninfected cells to assess drug toxicity.[23]

Human Airway Epithelial Cell (hAEC) Assay

To evaluate antiviral activity in a more physiologically relevant system, primary human airway epithelial cells are used. In this model, antiviral activity is assessed by measuring the reduction of virus released from the cells.[12]

FRET-Based Enzymatic Assay

This biochemical assay directly measures the inhibition of the Mpro enzyme's catalytic activity.

Detailed Methodology:

-

Reaction Mixture: Recombinant SARS-CoV-2 Mpro is mixed with a fluorescently labeled peptide substrate that mimics the natural cleavage site of the enzyme. The assay is based on Fluorescence Resonance Energy Transfer (FRET).

-

Compound Addition: Ensitrelvir at varying concentrations is added to the reaction mixture.

-

Incubation and Measurement: The mixture is incubated, and the enzymatic reaction (cleavage of the FRET substrate) is monitored by measuring the change in fluorescence over time.

-

Data Analysis: The rate of substrate cleavage is used to determine the level of enzyme inhibition. The half-maximal inhibitory concentration (IC50) is calculated, representing the drug concentration required to inhibit 50% of the Mpro enzymatic activity.[16][17] The inhibition constant (Ki) can also be determined from these data.[16][17]

Conclusion

The preclinical data for this compound establish it as a potent and selective inhibitor of the SARS-CoV-2 3CL protease. Its robust in vitro activity against a wide array of viral variants, including contemporary Omicron sublineages, underscores the therapeutic potential derived from targeting a highly conserved viral enzyme.[5][12][24] Favorable pharmacokinetic profiles and a high selectivity index further support its clinical development.[3][25] The detailed characterization of its mechanism, efficacy, and resistance profile provides a strong foundation for its use in treating COVID-19 and informs the ongoing development of broad-spectrum coronavirus antivirals.[3][9]

References

- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 2. Ensitrelvir, An Oral Antiviral Drug For COVID-19 Treatment | MolecularCloud [molecularcloud.org]

- 3. Discovery of S-217622, a Noncovalent Oral SARS-CoV-2 3CL Protease Inhibitor Clinical Candidate for Treating COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular mechanism of ensitrelvir inhibiting SARS-CoV-2 main protease and its variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ensitrelvir is effective against SARS-CoV-2 3CL protease mutants circulating globally - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. SARS-CoV-2 Mpro inhibitor ensitrelvir: asymmetrical cross-resistance with nirmatrelvir and emerging resistance hotspots - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Lessons learnt from the preclinical discovery and development of ensitrelvir as a COVID-19 therapeutic option - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Research to evaluate safety and impact of long COVID intervention with Ensitrelvir for National Cohort (RESILIENCE Study): A protocol for a randomized, double-blind, placebo-controlled trial | PLOS One [journals.plos.org]

- 11. eatg.org [eatg.org]

- 12. shionogimedical.com [shionogimedical.com]

- 13. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Structural basis of nirmatrelvir and ensitrelvir activity against naturally occurring polymorphisms of the SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. In vitro and in vivo characterization of SARS-CoV-2 resistance to ensitrelvir [ideas.repec.org]

- 19. In vitro and in vivo characterization of SARS-CoV-2 resistance to ensitrelvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Rapid resistance profiling of SARS-CoV-2 protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. SARS-CoV-2 Mpro inhibitor ensitrelvir: asymmetrical cross-resistance with nirmatrelvir and emerging resistance hotspots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Ensitrelvir | SARS-CoV-2 3CL Protease Inhibitor | CAS 2647530-73-0 | Buy Xocova from Supplier InvivoChem [invivochem.com]

- 24. journals.asm.org [journals.asm.org]

- 25. news-medical.net [news-medical.net]

Structural Insights into Ensitrelvir's Inhibition of SARS-CoV-2 3CL Protease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular basis of ensitrelvir (fumarate salt, formerly S-217622) binding to the SARS-CoV-2 3C-like protease (3CLpro), a critical enzyme in the viral life cycle. Ensitrelvir is a non-covalent, non-peptidic oral antiviral that has demonstrated potent inhibition of 3CLpro, making it a key therapeutic agent in the management of COVID-19.[1][2][3] This document summarizes key structural data, quantitative binding affinities, and detailed experimental methodologies to facilitate further research and development in this area.

Overview of the Ensitrelvir-3CLpro Interaction

The main protease of SARS-CoV-2, 3CLpro, is a cysteine protease responsible for cleaving the viral polyproteins into functional non-structural proteins, a process essential for viral replication.[1][4] Ensitrelvir positions itself within the substrate-binding pocket of 3CLpro, specifically occupying the S1, S1', and S2 subsites.[2][5] Its binding is characterized by a network of hydrogen bonds and hydrophobic interactions, which collectively contribute to its high inhibitory potency.[4][5]

A notable feature of ensitrelvir's binding is the induction of a conformational change in the catalytic dyad residue His41, resulting in a face-to-face π-π stacking interaction with the trifluorobenzene moiety of the inhibitor.[4] This interaction, along with others, anchors the drug firmly in the active site, preventing substrate access and subsequent polyprotein processing.

Quantitative Binding and Activity Data

The efficacy of ensitrelvir has been quantified through various in vitro assays, demonstrating its potent inhibition of 3CLpro and its antiviral activity against multiple SARS-CoV-2 variants.

| Parameter | Value | Virus/Enzyme Variant | Reference |

| IC50 | 13 nM | Wild-Type SARS-CoV-2 3CLpro | [4][5] |

| Ki | 9 nM | Wild-Type SARS-CoV-2 3CLpro | [4] |

| EC50 | 0.22 - 0.52 µM | Various SARS-CoV-2 Variants (Omicron, Mu, Lambda, Theta) | [6] |

| EC50 | 0.21 µM | SARS-CoV | [3] |

| EC50 | 1.4 µM | MERS-CoV | [3] |

Structural Details of the Binding Site Interaction

Crystal structures of the ensitrelvir-3CLpro complex have provided atomic-level insights into the binding mechanism. The following table summarizes the key interactions observed in the wild-type enzyme complex.

| Ensitrelvir Moiety | 3CLpro Residue | Interaction Type | Distance (Å) | Reference |

| Triazine carbonyls | Gly143, Cys145, Glu166 | Hydrogen Bond | - | [5] |

| 1-methyl-1H-1,2,4-triazolyl | His163 | Hydrogen Bond | 3.1 | [4][5] |

| 6-chloro-2-methyl-2H-indazole | Thr26 | Hydrogen Bond | 3.5 | [4] |

| Trifluorobenzyl | S2 subsite (hydrophobic pocket) | Hydrophobic Interaction | - | [5] |

| Trifluorobenzene | His41 | π-π Stacking | - | [4] |

| - | S144 | Hydrogen Bond | 3.2 | [4] |

Experimental Protocols

X-ray Crystallography

The determination of the three-dimensional structure of the ensitrelvir-3CLpro complex is achieved through X-ray crystallography. Below is a generalized workflow.

Workflow for X-ray Crystallography of Ensitrelvir-3CLpro Complex.

Detailed Methodology:

-

Protein Expression and Purification: The gene encoding for SARS-CoV-2 3CLpro is typically cloned into an expression vector (e.g., pGEX-6P-1) and transformed into Escherichia coli BL21(DE3) cells.[7] Protein expression is induced, and cells are harvested and lysed. The protease is then purified using a combination of affinity and size-exclusion chromatography to achieve high purity.

-

Crystallization: The purified 3CLpro is incubated with an excess of ensitrelvir to ensure complex formation. Crystallization is achieved using the hanging or sitting drop vapor diffusion method by screening a wide range of buffer conditions, precipitants, and temperatures.

-

Data Collection and Structure Determination: Crystals are cryo-protected and diffraction data are collected at a synchrotron source. The structure is solved by molecular replacement using a previously determined apo-structure of 3CLpro. The final model is built and refined to yield high-resolution structural data. For example, the crystal structure with PDB ID 8HEF was solved at a resolution of 1.51 Å.[7]

Förster Resonance Energy Transfer (FRET)-based Enzymatic Assay

This assay is commonly used to determine the inhibitory activity (IC50) of compounds against 3CLpro.

Principle of the FRET-based enzymatic assay for 3CLpro inhibition.

Detailed Methodology:

-

Reagents: Purified SARS-CoV-2 3CLpro, a fluorogenic substrate containing a cleavage site for the protease flanked by a FRET donor (e.g., Edans) and acceptor (e.g., Dabcyl), and the inhibitor (ensitrelvir).

-

Procedure: The 3CLpro enzyme is pre-incubated with varying concentrations of ensitrelvir in an appropriate assay buffer.[8] The enzymatic reaction is initiated by the addition of the FRET substrate.

-

Data Acquisition: The fluorescence intensity is monitored over time using a plate reader. In the absence of an inhibitor, the protease cleaves the substrate, separating the fluorophore and quencher, resulting in an increase in fluorescence. The presence of an effective inhibitor like ensitrelvir prevents this cleavage, leading to a lower fluorescence signal.

-

Data Analysis: The rate of reaction is calculated from the linear portion of the fluorescence curve. The percent inhibition is determined for each inhibitor concentration, and the IC50 value is calculated by fitting the data to a dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique used to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between ensitrelvir and 3CLpro.[9][10][11]

Detailed Methodology:

-

Sample Preparation: Purified 3CLpro is placed in the sample cell of the calorimeter, and a concentrated solution of ensitrelvir is loaded into the injection syringe. Both solutions are prepared in the same buffer to minimize heat of dilution effects.

-

Titration: A series of small injections of ensitrelvir are made into the 3CLpro solution while the heat change upon binding is measured.

-

Data Analysis: The heat released or absorbed per injection is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters of the interaction. Recent studies have revealed that ensitrelvir acts as a slow- and tight-binding inhibitor, initially forming a complex with a KI of 9.9 ± 0.7 nM, which then transitions to a tighter assembly with a KI* of 1.1 ± 0.2 nM.[12]

Conclusion

The structural and quantitative data presented in this guide highlight the well-defined and potent mechanism of action of ensitrelvir against SARS-CoV-2 3CLpro. The detailed experimental protocols provide a foundation for researchers to further investigate this interaction, explore the impact of emerging viral variants, and design next-generation antivirals. The comprehensive understanding of the ensitrelvir-3CLpro binding mode serves as a valuable resource for the ongoing efforts in the fight against COVID-19 and future coronavirus threats.

References

- 1. Structural basis for the inhibition of coronaviral main proteases by ensitrelvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular mechanism of ensitrelvir inhibiting SARS-CoV-2 main protease and its variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of S-217622, a Noncovalent Oral SARS-CoV-2 3CL Protease Inhibitor Clinical Candidate for Treating COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis of nirmatrelvir and ensitrelvir activity against naturally occurring polymorphisms of the SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in research on 3C-like protease (3CLpro) inhibitors against SARS-CoV-2 since 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ensitrelvir is effective against SARS-CoV-2 3CL protease mutants circulating globally - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rcsb.org [rcsb.org]

- 8. pubcompare.ai [pubcompare.ai]

- 9. An isothermal calorimetry assay for determining steady state kinetic and enzyme inhibition parameters for SARS-CoV-2 3CL-protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. An isothermal calorimetry assay for determining steady state kinetic and Ensitrelvir inhibition parameters for SARS-CoV-2 3CL-protease [cris.unibo.it]

Ensitrelvir Fumarate: A Technical Overview of Early-Phase Clinical Trial Results

For Researchers, Scientists, and Drug Development Professionals

Introduction: Ensitrelvir Fumarate (trade name Xocova), developed by Shionogi in partnership with Hokkaido University, is an orally administered antiviral agent designed to combat SARS-CoV-2, the virus responsible for COVID-19.[1] It functions as a selective inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro).[2][3] This enzyme is critical for viral replication, making it a key target for antiviral therapy.[3][4] Preclinical studies demonstrated Ensitrelvir's antiviral activity against a wide range of SARS-CoV-2 variants and a favorable pharmacokinetic profile, paving the way for clinical investigation.[5][6] This guide provides a detailed summary of the early-phase clinical trial data, focusing on pharmacokinetics, safety, and virological efficacy.

Core Mechanism of Action

Ensitrelvir is a noncovalent, nonpeptide inhibitor that targets the substrate-binding pocket of the 3CL protease.[2] By binding to this active site, it blocks the cleavage of viral polyproteins, a process essential for the virus to assemble functional replication machinery.[7] This inhibition effectively halts viral replication within host cells.[4] Structural analysis has revealed that Ensitrelvir specifically recognizes the S1, S2, and S1' subsites of the protease's substrate-binding pocket.[2][8]

Experimental Protocols

Early-phase clinical development for Ensitrelvir involved Phase 1 studies in healthy volunteers and Phase 2 studies in patients with COVID-19. The protocols were designed to assess safety, tolerability, pharmacokinetics, and antiviral efficacy.

Phase 1 Study Protocol (jRCT2031210202)

-

Objective : To assess the safety, tolerability, and pharmacokinetics of single and multiple ascending oral doses of Ensitrelvir in healthy adults. The study also evaluated the effect of food on its pharmacokinetics.[9][10][11]

-

Design : A multicenter, randomized, double-blind, placebo-controlled study.[11] An open-label, two-group, two-period crossover portion was included to assess the food effect.[11]

-

Participants : Healthy Japanese and White adult participants.[9] Subsequent evaluations included Japanese females and elderly participants.[11]

-

Intervention :

-

Part 1 (Single Ascending Dose) : Participants received a single oral dose of Ensitrelvir (20, 70, 250, 500, 1,000, or 2,000 mg) or a placebo.[9]

-

Part 2 (Multiple Ascending Dose) : Participants received once-daily oral Ensitrelvir for 5 days at loading/maintenance doses of 375/125 mg or 750/250 mg, or a placebo.[9][11]

-

-

Key Assessments :

-

Safety : Monitoring and recording of all treatment-emergent adverse events (TEAEs), vital signs, electrocardiograms (ECGs), and clinical laboratory tests.[11]

-

Pharmacokinetics : Serial blood sampling to determine plasma concentrations of Ensitrelvir and calculate key PK parameters such as Cmax (maximum concentration), AUC (area under the curve), and t1/2 (half-life).[9][11]

-

Phase 2a/2b Study Protocol (jRCT2031210350)

-

Objective : To assess the antiviral efficacy and safety of Ensitrelvir in patients with mild-to-moderate COVID-19 or asymptomatic SARS-CoV-2 infection.[12][13]

-

Design : A multicenter, randomized (1:1:1), double-blind, placebo-controlled, Phase 2/3 study. The results here focus on the Phase 2a and 2b parts.[10][12][14]

-

Participants : Patients aged 12 years and older with a confirmed SARS-CoV-2 infection.[3] The Phase 2b part was conducted during the Omicron variant epidemic.[10][14]

-

Intervention : Participants were randomized to receive one of the following once-daily for 5 days:

-

Primary Endpoints :

-

Key Assessments :

Data Presentation

Quantitative data from the early-phase trials are summarized below.

Table 1: Phase 1 Pharmacokinetic Profile in Healthy Adults

| Parameter | Single Dose (20-2,000 mg) | Multiple Dose (375/125 mg) | Food Effect (Single 375 mg Dose) |

| Dose Proportionality | Plasma exposures showed almost dose proportionality.[9] | Cmax and AUC increased in a dose-proportional manner in Japanese females.[11] | N/A |

| Tmax (Time to Cmax) | 2.5 hours (fasted state).[5] | N/A | Delayed from 2.5h to 8h in fed state.[5] |

| Cmax (Max Concentration) | Dose-dependent. | C24 (24h concentration) exceeded the target plasma concentration (6.09 µg/mL).[11] | Reduced by 15% with food.[5] |

| AUC (Total Exposure) | Dose-dependent. | Similar on Day 1 and Day 5.[15] | No clinically meaningful impact.[5][15] |

| t1/2 (Elimination Half-life) | 42.2 to 48.1 hours.[9] | 48.7 to 58.9 hours.[11] | Approximately 51 hours.[7] |

| Urinary Excretion | 12.9% to 21.8% of the dose recovered in urine.[6] | N/A | N/A |

Data compiled from studies on both suspension and tablet formulations.

Table 2: Phase 1 Safety & Tolerability in Healthy Adults

| Adverse Event Profile | Observation |

| Overall Tolerability | Ensitrelvir was well-tolerated following single and multiple oral doses.[9][16] |

| Severity of AEs | Most treatment-related adverse events were mild in severity and resolved without treatment.[9][11] |

| Common AEs | Transient decreases in high-density lipoprotein (HDL) and increased blood triglycerides.[1][17] |

| Serious AEs | No serious treatment-emergent adverse events were reported in the tablet formulation study.[15] |

| Dose Adjustment | Results suggest no necessity for dose adjustment based on age, sex, race, or food intake.[11][16] |

Table 3: Phase 2a/2b Virological Efficacy in COVID-19 Patients

| Endpoint | Phase 2a Results | Phase 2b Results |

| Study Population | 47 patients (ITT) with mild-to-moderate COVID-19 or asymptomatic infection.[12] | 341 patients (ITT) with mild-to-moderate COVID-19 during the Omicron wave.[14] |

| Change in Viral Titer (Day 4) | 250 mg dose: -2.81 log10 TCID50/mL (vs. -1.54 for placebo; P=0.0083).[12] | Both doses: -0.41 log10 TCID50/mL greater reduction than placebo (P < 0.0001).[14] |

| Change in Viral RNA (Day 4) | 1.4 to 1.5 log10 copies/mL greater reduction versus placebo.[12][13] | Significant reduction consistent with Phase 2a findings.[10] |

| Time to Viral Clearance | Median time to infectious viral clearance decreased by approximately 50 hours .[13] | N/A |

| Symptom Resolution | An improving trend was noted in the total score of 12 COVID-19 symptoms.[10] | No significant difference in the total symptom score, but significant improvement in respiratory and acute symptom sub-scores.[14] |

Table 4: Phase 2b Safety & Tolerability in COVID-19 Patients

| Adverse Event (AE) Profile | Placebo (n=111) | Ensitrelvir 125 mg (n=114) | Ensitrelvir 250 mg (n=116) |

| Treatment-Emergent AEs (Any) | 31.2% | 34.3% | 42.9% |

| Treatment-Related AEs | 5.0% | 13.6% | 22.1% |

| AE Severity | Most AEs were mild in severity.[14][18] | Most AEs were mild in severity.[14][18] | Most AEs were mild in severity.[14][18] |

| Deaths | 0 | 0 | 0 |

Data from the Phase 2b study as reported by Mukae et al. and sourced from medRxiv pre-print.[10]

Conclusion

The early-phase clinical trial results for this compound demonstrate a promising profile for an oral antiviral agent against SARS-CoV-2. Phase 1 studies in healthy adults established that Ensitrelvir is well-tolerated and possesses favorable pharmacokinetic properties, including a long half-life that supports a once-daily dosing regimen.[9] Phase 2 trials in patients with mild-to-moderate COVID-19 confirmed its potent antiviral activity, showing a rapid and significant reduction in both viral titer and viral RNA compared to placebo.[10][13] While the effect on the total score of symptoms was not statistically significant in the Phase 2b study, improvements in key respiratory symptoms were observed.[14] The safety profile remains acceptable, with most adverse events being mild.[14][18] These collective findings supported the continued development of Ensitrelvir in larger Phase 3 trials for the treatment of COVID-19.[10]

References

- 1. Ensitrelvir - Wikipedia [en.wikipedia.org]

- 2. Molecular mechanism of ensitrelvir inhibiting SARS-CoV-2 main protease and its variants – ScienceOpen [scienceopen.com]

- 3. Ensitrelvir, An Oral Antiviral Drug For COVID-19 Treatment | MolecularCloud [molecularcloud.org]

- 4. What is the mechanism of Ensitrelvir Fumaric Acid? [synapse.patsnap.com]

- 5. Safety, Tolerability, and Pharmacokinetics of the Novel Antiviral Agent Ensitrelvir Fumaric Acid, a SARS-CoV-2 3CL Protease Inhibitor, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Research to evaluate safety and impact of long COVID intervention with Ensitrelvir for National Cohort (RESILIENCE Study): A protocol for a randomized, double-blind, placebo-controlled trial | PLOS One [journals.plos.org]

- 8. Molecular mechanism of ensitrelvir inhibiting SARS-CoV-2 main protease and its variants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. medrxiv.org [medrxiv.org]

- 11. A Phase 1 Study of Ensitrelvir Fumaric Acid Tablets Evaluating the Safety, Pharmacokinetics and Food Effect in Healthy Adult Populations [pubmed.ncbi.nlm.nih.gov]

- 12. eswi.org [eswi.org]

- 13. journals.asm.org [journals.asm.org]

- 14. Efficacy and Safety of Ensitrelvir in Patients With Mild-to-Moderate Coronavirus Disease 2019: The Phase 2b Part of a Randomized, Placebo-Controlled, Phase 2/3 Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Phase 1 Study of Ensitrelvir Fumaric Acid Tablets Evaluating the Safety, Pharmacokinetics and Food Effect in Healthy Adult Populations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Efficacy and safety of Ensitrelvir in asymptomatic or mild to moderate COVID-19: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ensitrelvir fumarate (formerly S-217622) is an orally administered antiviral agent that has demonstrated potent activity against a wide range of coronaviruses. As a non-covalent, non-peptidic inhibitor of the viral 3C-like protease (3CLpro or Main Protease, Mpro), an enzyme essential for viral replication, ensitrelvir presents a promising therapeutic option in the ongoing management of coronavirus infections.[1][2] This technical guide provides a comprehensive overview of the spectrum of activity of ensitrelvir against various coronaviruses, including detailed quantitative data, experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Introduction

The emergence of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and the subsequent COVID-19 pandemic have underscored the urgent need for effective broad-spectrum antiviral therapies. Coronaviruses are a large family of RNA viruses that can cause a range of illnesses, from the common cold to more severe diseases such as Severe Acute Respiratory Syndrome (SARS), Middle East Respiratory Syndrome (MERS), and COVID-19. A key therapeutic target among coronaviruses is the 3CL protease, which is highly conserved across the family and plays a critical role in the viral life cycle by cleaving viral polyproteins into functional non-structural proteins.[3][4]

Ensitrelvir selectively targets and inhibits the 3CL protease, thereby disrupting viral replication.[5] Preclinical and clinical studies have demonstrated its efficacy against numerous SARS-CoV-2 variants and other pathogenic coronaviruses, highlighting its potential as a broad-spectrum antiviral agent.[1][6]

Spectrum of Activity: Quantitative Data

The antiviral activity of ensitrelvir has been evaluated in vitro against a variety of coronaviruses. The following tables summarize the 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values, providing a quantitative measure of its potency.

Table 1: In Vitro Antiviral Activity of Ensitrelvir against SARS-CoV-2 Variants

| Virus Variant | Cell Line | Assay Type | EC50 (µM) | Reference |

| Wuhan (WK-521) | VeroE6/TMPRSS2 | CPE | 0.37 ± 0.06 | [7] |

| Omicron (BA.1.18) | VeroE6/TMPRSS2 | CPE | 0.29 ± 0.05 | [7] |

| Omicron (BA.1.1) | VeroE6T | CPE | 0.29 | [3] |

| Omicron (BA.2) | VeroE6T | CPE | 0.32 | [3] |

| Omicron (BA.2.75) | VeroE6T | CPE | 0.26 | [3] |

| Omicron (BA.4) | VeroE6T | CPE | 0.22 | [3] |

| Omicron (BA.5) | VeroE6T | CPE | 0.26 | [3] |

| Omicron (BQ.1.1) | VeroE6T | CPE | 0.39 | [3] |

| Omicron (XBB.1) | VeroE6T | CPE | 0.52 | [3] |

| Omicron (XE) | VeroE6T | CPE | 0.31 | [3] |

| Omicron (BA.4.6) | VeroE6/TMPRSS2 | CPE | 0.30 | [7] |

| Omicron (BA.5.2.1) | VeroE6/TMPRSS2 | CPE | 0.37 | [7] |

| Omicron (BF.7) | VeroE6/TMPRSS2 | CPE | 0.51 | [7] |

| Omicron (BF.7.4.1) | VeroE6/TMPRSS2 | CPE | 0.55 | [7] |

| Omicron (BQ.1.1) | VeroE6/TMPRSS2 | CPE | 0.48 | [7] |

| Omicron (CH.1.1.11) | VeroE6/TMPRSS2 | CPE | 0.38 | [7] |

| Omicron (XBB.1.5) | VeroE6/TMPRSS2 | CPE | 0.57 | [7] |

| Omicron (XBB.1.9.1) | VeroE6/TMPRSS2 | CPE | 0.99 | [7] |

| Omicron (XBB.1.16) | VeroE6/TMPRSS2 | CPE | 0.33 | [7] |

| Omicron (XBF) | VeroE6/TMPRSS2 | CPE | 0.29 | [7] |

| Mu (B.1.621) | VeroE6T | CPE | 0.24 | [3] |

| Lambda (C.37) | VeroE6T | CPE | 0.27 | [3] |

| Theta (P.3) | VeroE6T | CPE | 0.25 | [3] |

| Delta | Human Airway Epithelial Cells | Viral Titer | EC90: 0.027 ± 0.002 | [8] |

| Omicron (BA.1) | Human Airway Epithelial Cells | Viral Titer | EC90: 0.041 ± 0.013 | [8] |

| Omicron (BE.1) | Human Primary Airway Epithelial Cells | Viral Release | EC90: 0.0601 | [7] |

| Omicron (XBB.1.5) | Human Primary Airway Epithelial Cells | Viral Release | EC90: 0.0601 | [7] |

CPE: Cytopathic Effect

Table 2: In Vitro Inhibitory Activity of Ensitrelvir against Coronavirus 3CL Proteases

| Protease Source | Assay Type | IC50 (nM) | Reference |

| SARS-CoV-2 (WT) | FRET-based enzymatic assay | 13.2 ± 1.1 | [3] |

| SARS-CoV-2 (G15S mutant) | FRET-based enzymatic assay | 8.0 ± 0.5 | [3] |

| SARS-CoV-2 (T21I mutant) | FRET-based enzymatic assay | 14.8 ± 1.2 | [3] |

| SARS-CoV-2 (K90R mutant) | FRET-based enzymatic assay | 11.6 ± 0.8 | [3] |

| SARS-CoV-2 (P132H mutant) | FRET-based enzymatic assay | 11.9 ± 0.9 | [3] |

| SARS-CoV-2 (WT) | Enzymatic Assay | 85 ± 6 | [9] |

Table 3: Broad-Spectrum Antiviral Activity of Ensitrelvir against Other Coronaviruses

| Virus | Cell Line | Assay Type | EC50 (µM) | Reference |

| HCoV-229E | HCT-8 | qRT-PCR | ~0.1 | [10] |

| HCoV-OC43 | Huh7 | qRT-PCR | ~0.1 | [10] |

| Murine Hepatitis Virus (MHV-A59) | L929 | qRT-PCR | 1.28 | [10] |

| Canine Coronavirus (CCoV) | CRFK | qRT-PCR | >10 | [10] |

| Feline Infectious Peritonitis Virus (FIPV) | CRFK | qRT-PCR | >10 | [10] |

| Transmissible Gastroenteritis Virus (TGEV) | ST | qRT-PCR | >10 | [10] |

Mechanism of Action

Ensitrelvir functions by inhibiting the SARS-CoV-2 main protease (Mpro), also known as the 3C-like protease (3CLpro).[2] This enzyme is a cysteine protease that is essential for the processing of viral polyproteins (pp1a and pp1ab) that are translated from the viral RNA genome.[11] Mpro cleaves these polyproteins at multiple sites to release functional non-structural proteins (nsps) that are necessary for viral replication and transcription.[11] By binding to the active site of Mpro, ensitrelvir blocks this proteolytic activity, thereby halting the viral life cycle.[11]

Caption: Ensitrelvir inhibits the 3CL protease, a key enzyme in the coronavirus life cycle.

Experimental Protocols

In Vitro Antiviral Activity Assay (Cytopathic Effect Reduction)

This protocol outlines a common method for assessing the antiviral efficacy of ensitrelvir by measuring the reduction of virus-induced cytopathic effect (CPE) in a susceptible cell line.

Materials:

-

Cells: VeroE6 cells engineered to express human TMPRSS2 (VeroE6/TMPRSS2) are highly susceptible to SARS-CoV-2 infection.[4][12]

-

Virus: A clinical isolate of the coronavirus of interest (e.g., SARS-CoV-2 and its variants).[13]

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.[4]

-

Compound: this compound dissolved in a suitable solvent like dimethyl sulfoxide (DMSO).

-

Assay Plates: 96-well clear-bottom plates.

-

Reagents for CPE detection: Cell viability assays such as those using CellTiter-Glo®.

Procedure:

-

Cell Seeding: Seed VeroE6/TMPRSS2 cells into 96-well plates at a predetermined density (e.g., 1.5 x 10^4 cells/well) and incubate overnight to allow for cell attachment.[4]

-

Compound Dilution: Prepare a serial dilution of ensitrelvir in culture medium.

-

Infection and Treatment:

-

Remove the culture medium from the cells.

-

Add the diluted ensitrelvir to the wells.

-

Infect the cells with the coronavirus at a specific multiplicity of infection (MOI).

-

Include control wells with virus only (no compound) and cells only (no virus or compound).

-

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient to observe CPE in the virus control wells (typically 3-4 days).

-

CPE Assessment:

-

Visually inspect the plates for CPE using a microscope.

-

Quantify cell viability using a reagent like CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

-

Data Analysis:

-

Calculate the percentage of CPE reduction for each compound concentration compared to the virus control.

-

Determine the EC50 value by plotting the compound concentration versus the percentage of inhibition and fitting the data to a dose-response curve.[4]

-

References

- 1. Safety, Tolerability, and Pharmacokinetics of the Novel Antiviral Agent Ensitrelvir Fumaric Acid, a SARS-CoV-2 3CL Protease Inhibitor, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 3. Ensitrelvir is effective against SARS-CoV-2 3CL protease mutants circulating globally - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy comparison of 3CL protease inhibitors ensitrelvir and nirmatrelvir against SARS-CoV-2 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medrxiv.org [medrxiv.org]

- 7. shionogimedical.com [shionogimedical.com]

- 8. scienceopen.com [scienceopen.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of deuterated S-217622 (Ensitrelvir) with antiviral activity against coronaviruses including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular mechanism of ensitrelvir inhibiting SARS-CoV-2 main protease and its variants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assessment of SARS-CoV-2 infectivity of upper respiratory specimens from COVID-19 patients by virus isolation using VeroE6/TMPRSS2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4.3. SARS-CoV-2 Infection Assay [bio-protocol.org]

Methodological & Application

Application Notes and Protocols for Ensitrelvir Fumarate Cell-Based Antiviral Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ensitrelvir fumarate (code name S-217622, brand name Xocova®) is an orally administered antiviral agent developed for the treatment of COVID-19.[1][2] It functions as a potent and selective inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro).[1][2] This enzyme is critical for viral replication, making it a prime target for antiviral therapeutics. Ensitrelvir is a non-covalent, non-peptidic inhibitor that obstructs the substrate-binding pocket of the 3CLpro.[3] This document provides detailed protocols for conducting cell-based antiviral assays to evaluate the efficacy of this compound against SARS-CoV-2.

Mechanism of Action

This compound targets the SARS-CoV-2 3CL protease, an enzyme essential for processing viral polyproteins into functional proteins required for viral replication. By binding to the active site of the 3CL protease, ensitrelvir blocks its enzymatic activity, thereby inhibiting the viral life cycle.

Data Presentation: In Vitro Antiviral Activity of Ensitrelvir

The antiviral activity of ensitrelvir has been evaluated against a range of SARS-CoV-2 variants in cell-based assays. The 50% effective concentration (EC50) is a key parameter used to quantify the potency of an antiviral compound. It represents the concentration of the drug that inhibits 50% of the viral replication or cytopathic effect in vitro.

| SARS-CoV-2 Variant | Cell Line | EC50 (µM) | Reference |

| Wuhan (WK-521) | VeroE6/TMPRSS2 | 0.37 ± 0.06 | [3] |

| Omicron (BA.1.18) | VeroE6/TMPRSS2 | 0.29 ± 0.05 | [3] |

| Omicron (BA.4.6) | VeroE6/TMPRSS2 | 0.30 | [3] |

| Omicron (BA.5.2.1) | VeroE6/TMPRSS2 | 0.37 | [3] |

| Omicron (BF.7) | VeroE6/TMPRSS2 | 0.51 | [3] |

| Omicron (BF.7.4.1) | VeroE6/TMPRSS2 | 0.55 | [3] |

| Omicron (BQ.1.1) | VeroE6/TMPRSS2 | 0.48 | [3] |

| Omicron (CH.1.1.11) | VeroE6/TMPRSS2 | 0.38 | [3] |

| Omicron (XBB.1.5) | VeroE6/TMPRSS2 | 0.57 | [3] |

| Omicron (XBB.1.9.1) | VeroE6/TMPRSS2 | 0.99 | [3] |

| Omicron (XBB.1.16) | VeroE6/TMPRSS2 | 0.33 | [3] |

| Omicron (XBF) | VeroE6/TMPRSS2 | 0.29 | [3] |

Note: EC50 values are presented as mean ± standard deviation where available. The variability in EC50 values can be attributed to differences in experimental conditions and specific viral isolates.

Experimental Protocols

Cell Culture and Maintenance

Cell Line: VeroE6 cells expressing human TMPRSS2 (VeroE6/TMPRSS2) are recommended for their high susceptibility to SARS-CoV-2 infection.

Culture Medium:

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

10% Fetal Bovine Serum (FBS)

-

1% Penicillin-Streptomycin

-

Selection antibiotic for TMPRSS2 expression (e.g., Puromycin), if applicable.

Culture Conditions:

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture cells every 2-3 days or when they reach 80-90% confluency.

Antiviral Assay (Cytopathic Effect Reduction Assay)

This assay determines the ability of this compound to inhibit the virus-induced cytopathic effect (CPE).

Materials:

-

VeroE6/TMPRSS2 cells

-

SARS-CoV-2 virus stock (desired variant)

-

This compound, dissolved in DMSO

-

96-well clear-bottom, black-walled plates

-

Assay Medium: DMEM with 2% FBS and 1% Penicillin-Streptomycin

-

CellTiter-Glo® 2.0 Assay reagent

-

Luminometer

Protocol:

-

Cell Seeding:

-

Trypsinize and resuspend VeroE6/TMPRSS2 cells in culture medium.

-

Seed 1 x 10^4 cells per well in 100 µL of culture medium into a 96-well plate.

-

Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.

-

-

Compound Preparation and Addition:

-

Prepare a serial dilution of this compound in assay medium. A typical starting concentration is 100 µM, with 2-fold or 3-fold serial dilutions.

-

Include a "no drug" control (vehicle, e.g., DMSO) and a "no virus" control (cells only).

-

Remove the culture medium from the cell plate and add 100 µL of the diluted compound to the respective wells.

-

-

Virus Infection:

-

Dilute the SARS-CoV-2 stock in assay medium to achieve a multiplicity of infection (MOI) of 0.01.

-

Add 10 µL of the diluted virus to each well, except for the "no virus" control wells.

-

Incubate the plates for 72 hours at 37°C with 5% CO2.

-

-

Quantification of Cell Viability:

-

After the incubation period, visually inspect the plates for CPE.

-

Equilibrate the plates to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® 2.0 reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the "no virus" control.

-

Plot the percentage of viability against the log of the drug concentration.

-

Determine the EC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope).

-

Cytotoxicity Assay

This assay determines the concentration of this compound that is toxic to the host cells (50% cytotoxic concentration, CC50).

Materials:

-

VeroE6/TMPRSS2 cells

-

This compound, dissolved in DMSO

-

96-well clear-bottom, black-walled plates

-

Culture Medium (DMEM with 10% FBS)

-

CellTiter-Glo® 2.0 Assay reagent

-

Luminometer

Protocol:

-

Cell Seeding:

-

Seed VeroE6/TMPRSS2 cells in a 96-well plate as described in the antiviral assay protocol.

-

-

Compound Addition:

-

Prepare a serial dilution of this compound in culture medium.

-

Remove the existing medium and add 100 µL of the diluted compound to the wells. Include a "no drug" control.

-

-

Incubation:

-

Incubate the plates for 72 hours at 37°C with 5% CO2.

-

-

Quantification of Cell Viability:

-

Measure cell viability using the CellTiter-Glo® 2.0 Assay as described in the antiviral assay protocol.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the "no drug" control.

-

Plot the percentage of viability against the log of the drug concentration.

-

Determine the CC50 value using a non-linear regression analysis.

-

Selectivity Index Calculation

The Selectivity Index (SI) is a measure of the therapeutic window of a drug. It is calculated as the ratio of the CC50 to the EC50. A higher SI value indicates a more favorable safety profile.

Formula:

SI = CC50 / EC50

Conclusion

The provided protocols offer a robust framework for evaluating the in vitro antiviral activity of this compound against SARS-CoV-2. Adherence to these detailed methodologies will enable researchers to generate reliable and reproducible data, contributing to the further understanding and development of this promising antiviral agent.

References

Application Notes and Protocols for the Quantification of Ensitrelvir Fumarate in Plasma using LC-MS/MS

Introduction

Ensitrelvir fumarate (S-217622) is an oral antiviral agent that acts as a 3C-like protease inhibitor, targeting the essential enzyme for SARS-CoV-2 replication. Pharmacokinetic studies are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile in drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of small molecules in complex biological matrices like plasma, offering high sensitivity and selectivity. This document provides a detailed protocol for the quantification of ensitrelvir in human plasma using LC-MS/MS, based on established methodologies for similar antiviral compounds.

Experimental Protocols

A validated bioanalytical method is paramount for obtaining reliable pharmacokinetic data. The following protocols are based on methods used for ensitrelvir and other antiviral drugs in human plasma.

1. Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting small molecules from plasma.

-

Materials:

-

Human plasma (K2EDTA)

-

Ensitrelvir analytical standard

-

Internal Standard (IS) - a structurally similar compound, e.g., a stable isotope-labeled ensitrelvir or another antiviral drug.

-

Acetonitrile (ACN), HPLC grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

-

-

Procedure:

-

Allow plasma samples to thaw at room temperature.

-

Spike 100 µL of plasma with the internal standard solution. For calibration standards and quality control (QC) samples, spike with the appropriate concentration of ensitrelvir standard solution.

-

Add 300 µL of cold acetonitrile to the plasma sample.

-

Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

-

2. LC-MS/MS Instrumentation and Conditions

The following are representative LC-MS/MS parameters. Instrument and column selection may vary, and optimization is recommended.

-

Liquid Chromatography (LC) System: A standard HPLC or UPLC system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., SCIEX API 4000 or Thermo Fisher TSQ Altis) equipped with an electrospray ionization (ESI) source.[1]

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| Gradient | Time (min) |

| 0.0 | |

| 2.5 | |

| 3.5 | |

| 3.6 | |

| 5.0 |

Note: The gradient should be optimized to ensure adequate separation of ensitrelvir and the internal standard from matrix components.

Table 2: Mass Spectrometric Conditions (Representative for a similar antiviral)

| Parameter | Ensitrelvir | Internal Standard |

| Ionization Mode | ESI Positive | ESI Positive |

| Precursor Ion (Q1) m/z | To be determined | To be determined |

| Product Ion (Q3) m/z | To be determined | To be determined |

| Declustering Potential (DP) | Optimized value | Optimized value |

| Collision Energy (CE) | Optimized value | Optimized value |

Note: The specific m/z transitions for ensitrelvir need to be determined by infusing a standard solution into the mass spectrometer. The values presented here are placeholders and should be experimentally determined.

3. Method Validation

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

Table 3: Summary of Method Validation Parameters

| Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5; Precision (%CV) ≤ 20%; Accuracy (%Bias) within ±20% |

| Precision (Intra- and Inter-day) | %CV ≤ 15% for QC samples (≤ 20% at LLOQ) |

| Accuracy (Intra- and Inter-day) | %Bias within ±15% for QC samples (±20% at LLOQ) |

| Recovery | Consistent and reproducible |

| Matrix Effect | IS-normalized matrix factor %CV ≤ 15% |

| Stability | Analyte stable under various storage and handling conditions |

Quantitative Data Summary

The following tables present representative quantitative data from a validated LC-MS/MS method for a similar antiviral compound, which can serve as a template for the validation of an ensitrelvir assay. A clinical study has reported a validated range for ensitrelvir in human plasma from 200 to 200,000 ng/mL.[2]

Table 4: Linearity of Calibration Curve

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Ensitrelvir | 200 - 200,000 | > 0.995 |

Table 5: Precision and Accuracy (Representative Data)

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%Bias) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%Bias) (n=18) |

| LLOQ | 200 | 8.5 | -3.2 | 9.8 | -1.5 |

| Low QC | 600 | 6.2 | 1.8 | 7.5 | 2.3 |

| Mid QC | 80,000 | 4.5 | -0.5 | 5.8 | -0.1 |

| High QC | 160,000 | 3.8 | 2.1 | 4.9 | 1.7 |

Table 6: Recovery and Matrix Effect (Representative Data)

| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Low QC | 600 | 92.1 | 98.5 |

| High QC | 160,000 | 95.3 | 101.2 |

Table 7: Stability (Representative Data)

| Stability Condition | Duration | Low QC (% Change) | High QC (% Change) |

| Bench-top (Room Temp) | 6 hours | -2.1 | -1.5 |

| Freeze-Thaw | 3 cycles | -4.5 | -3.8 |

| Long-term (-80°C) | 30 days | -5.2 | -4.1 |

Visualizations

Caption: Experimental workflow for ensitrelvir quantification in plasma.

Caption: Logical relationship from bioanalysis to clinical insights.

The described LC-MS/MS method provides a robust and reliable approach for the quantification of this compound in human plasma. Proper method validation is essential to ensure the generation of high-quality data for pharmacokinetic and other clinical studies. The provided protocols and representative data serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the bioanalysis of ensitrelvir.

References

- 1. Safety, Tolerability, and Pharmacokinetics of the Novel Antiviral Agent Ensitrelvir Fumaric Acid, a SARS-CoV-2 3CL Protease Inhibitor, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and GS-704277 in acidified human plasma and their application in COVID-19 related clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Establishing a Plaque Reduction Neutralization Test (PRNT) for Ensitrelvir Fumarate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ensitrelvir Fumarate (trade name Xocova®) is an orally administered antiviral drug developed for the treatment of COVID-19.[1] It functions as a potent and selective inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro).[2] This enzyme is critical for viral replication, as it cleaves viral polyproteins into functional non-structural proteins.[3][4][5] By inhibiting 3CLpro, Ensitrelvir effectively blocks the viral life cycle.[3] The Plaque Reduction Neutralization Test (PRNT) is a functional assay considered the "gold standard" for measuring the ability of an antibody or, in this case, an antiviral compound to neutralize a virus and prevent infection of cultured cells.[6][7][8] This document provides detailed application notes and a comprehensive protocol for establishing a PRNT to evaluate the in vitro efficacy of this compound against SARS-CoV-2.

Mechanism of Action of this compound

Ensitrelvir is a non-covalent, non-peptidic inhibitor of the SARS-CoV-2 3CL protease. The 3CL protease is essential for the virus to replicate, as it processes large viral polyproteins into individual functional proteins necessary for forming the replication-transcription complex.[3][4][5] Ensitrelvir binds to the active site of the 3CL protease, preventing this cleavage and thereby halting viral replication.[3]

Signaling Pathway Diagram: SARS-CoV-2 Replication and Inhibition by Ensitrelvir

Caption: SARS-CoV-2 replication cycle and the inhibitory action of Ensitrelvir on the 3CL protease.

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity of Ensitrelvir against various SARS-CoV-2 variants. The data is presented as EC50 values, which represent the concentration of the drug that inhibits the viral cytopathic effect (CPE) by 50%.

Table 1: Antiviral Activity of Ensitrelvir against SARS-CoV-2 Variants in VeroE6/TMPRSS2 cells

| SARS-CoV-2 Variant | Pango Lineage | Strain Name | EC50 (µM) |

|---|---|---|---|

| Wuhan | A | WK-521 | 0.37 ± 0.06 |

| Omicron | BA.1.18 | TY38-873 | 0.29 ± 0.05 |

| Omicron | BA.4.6 | 0.30 | |

| Omicron | BA.5.2.1 | 0.37 | |

| Omicron | BF.7 | 0.51 | |

| Omicron | BF.7.4.1 | 0.55 | |

| Omicron | BQ.1.1 | 0.48 | |

| Omicron | CH.1.1.11 | 0.38 | |

| Omicron | XBB.1.5 | 0.57 | |

| Omicron | XBB.1.9.1 | 0.99 | |

| Omicron | XBB.1.16 | 0.33 | |

| Omicron | XBF | 0.29 |

Data derived from cytopathic effect reduction assays.[9]

Table 2: Antiviral Activity of Ensitrelvir against Additional SARS-CoV-2 Variants

| SARS-CoV-2 Variant | EC50 (µM) |

|---|---|

| Mu (B.1.621) | 0.22 - 0.52 |

| Lambda (C.37) | 0.22 - 0.52 |

| Theta (P.3) | 0.22 - 0.52 |

| Omicron (BA.1.1) | 0.22 - 0.52 |

| Omicron (BA.2) | 0.22 - 0.52 |

| Omicron (BA.2.75) | 0.22 - 0.52 |

| Omicron (BA.4) | 0.22 - 0.52 |

| Omicron (BA.5) | 0.22 - 0.52 |

| Omicron (BQ.1.1) | 0.22 - 0.52 |

| Omicron (XBB.1) | 0.22 - 0.52 |

| Omicron (XE) | 0.22 - 0.52 |

Data derived from cytopathic effect reduction assays using VeroE6T cells.[10]

Experimental Protocol: Plaque Reduction Neutralization Test (PRNT) for this compound

This protocol is adapted from standard PRNT methods for SARS-CoV-2 and is optimized for the evaluation of an antiviral compound.[11][12][13]

Materials

-

Cells: Vero E6 cells (ATCC® CRL-1586™) are recommended due to their high susceptibility to SARS-CoV-2.[12]

-

Virus: A well-characterized stock of the desired SARS-CoV-2 variant. The viral titer should be predetermined by a standard plaque assay.

-

Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Media and Reagents:

-

Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Infection Medium: DMEM with 2% FBS and 1% Penicillin-Streptomycin.

-

Overlay Medium: A 1:1 mixture of 2X Modified Eagle Medium (MEM) and 1.2% Avicel® or other suitable semi-solid overlay like methylcellulose or agarose.

-

Fixative: 4% formaldehyde or 10% formalin in Phosphate Buffered Saline (PBS).

-

Stain: 0.2% Crystal Violet solution in 20% methanol.

-

PBS.

-

-

Equipment:

-

Biosafety Level 3 (BSL-3) facility and appropriate personal protective equipment (PPE).

-

6-well or 12-well cell culture plates.

-

CO2 incubator (37°C, 5% CO2).

-

Inverted microscope.

-

Standard cell culture and virology laboratory equipment.

-

Experimental Workflow Diagram

References

- 1. Efficacy of ensitrelvir against SARS-CoV-2 in a delayed-treatment mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 3. lifesensors.com [lifesensors.com]

- 4. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proteases of SARS Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bioagilytix.com [bioagilytix.com]

- 7. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]

- 8. An Overview of the Conventional and Novel Methods Employed for SARS-CoV-2 Neutralizing Antibody Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. shionogimedical.com [shionogimedical.com]

- 10. Ensitrelvir is effective against SARS-CoV-2 3CL protease mutants circulating globally - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scienceopen.com [scienceopen.com]

- 12. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

Application Notes and Protocols for In Vivo Efficacy Testing of Ensitrelvir Fumarate in BALB/c Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ensitrelvir Fumarate (S-217622) is an orally active, non-covalent, and non-peptidic inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro or Main Protease, Mpro).[1][2][3][4] The 3CLpro is an enzyme critical for viral replication, making it a prime target for antiviral therapeutics.[4] Ensitrelvir has demonstrated potent antiviral activity against various SARS-CoV-2 variants in preclinical studies.[5][6] In vivo efficacy has been established in BALB/c mouse models, where the compound has been shown to dose-dependently reduce viral loads, mitigate disease severity, and improve survival rates.[7][8]

These application notes provide detailed protocols for utilizing BALB/c mice to assess the in vivo efficacy of this compound against SARS-CoV-2 infection. The protocols are intended to guide researchers in designing and executing robust preclinical studies to evaluate the therapeutic potential of this antiviral agent.

Mechanism of Action

This compound functions by selectively inhibiting the SARS-CoV-2 3CL protease. This enzyme is responsible for cleaving viral polyproteins into functional proteins required for viral replication. By blocking the activity of 3CLpro, Ensitrelvir effectively halts the viral life cycle.[4]

Caption: Mechanism of action of this compound.

Data Presentation: In Vivo Efficacy of this compound in BALB/c Mice

The following tables summarize quantitative data from preclinical studies evaluating the efficacy of this compound in SARS-CoV-2 infected BALB/c mice.

Table 1: Effect of Ensitrelvir on Viral Titer in Lungs of 5-Week-Old BALB/cAJcl Mice Infected with SARS-CoV-2 Gamma Strain [8]

| Treatment Group (Twice Daily) | Dose (mg/kg) | Mean Viral Titer (log10 TCID50/mL) ± SD |

| Vehicle (0.5% MC solution) | - | 4.5 ± 0.3 |

| Ensitrelvir | 8 | 3.2 ± 0.4 |

| Ensitrelvir | 16 | 2.5 ± 0.2 |

| Ensitrelvir | 32 | <1.8 (LLOQ) |

| Ensitrelvir | 64 | <1.8 (LLOQ) |

| *P-value < 0.05 vs. vehicle (Dunnett's method) |

Table 2: Survival Rate and Body Weight Change in 40-Week-Old BALB/cAJcl Mice Infected with Mouse-Adapted SARS-CoV-2 MA-P10 [8]

| Treatment Group (Twice Daily for 5 days) | Dose (mg/kg) | Survival Rate (%) | Mean Body Weight Change (%) on Day 7 Post-Infection |

| Vehicle (0.5% MC solution) | - | 0 | -20 |

| Ensitrelvir | 4 | 25 | -15 |

| Ensitrelvir | 8 | 75 | -10 |

| Ensitrelvir | 16 | 100 | -5 |

| Ensitrelvir | 32 | 100 | 0 |

| *P-value < 0.05 vs. vehicle |

Table 3: Prophylactic Efficacy of a Single Subcutaneous Dose of Ensitrelvir in Aged BALB/c Mice [9][10]

| Treatment Group (24h prior to infection) | Dose (mg/kg) | 14-Day Survival Rate (%) |

| Vehicle | - | 0 |

| Ensitrelvir | 32 | 25 |

| Ensitrelvir | 64 | 87.5 |

| Ensitrelvir | 96 | 100 |

| Ensitrelvir | 128 | 100 |

| P-value < 0.05 vs. vehicle |

Experimental Protocols

Protocol 1: Therapeutic Efficacy of Ensitrelvir in a Delayed-Treatment BALB/c Mouse Model[7][8][11]

This protocol outlines the methodology for evaluating the therapeutic efficacy of Ensitrelvir when administered after the establishment of a SARS-CoV-2 infection.

Caption: Experimental workflow for therapeutic efficacy testing.

1. Animal Model:

-

Species: BALB/c mice (specific strain BALB/cAJcl has been used).[7][8]

-

Age: 5-week-old mice for initial efficacy testing or 40-week-old (retired) mice for a more severe disease model.[8]

-

Sex: Female mice are commonly used.[8]

-

Acclimatization: Acclimatize animals for at least 7 days prior to the experiment.

-

Housing: House mice in appropriate BSL-3 containment facilities.

2. Materials:

-

This compound

-

Vehicle: 0.5% (w/v) Methylcellulose (MC) solution

-

SARS-CoV-2 virus stock (e.g., Gamma strain or mouse-adapted MA-P10 strain)[7][8]

-

Anesthetic (e.g., isoflurane)

-

Oral gavage needles

-

Personal Protective Equipment (PPE) for BSL-3 work

3. Experimental Procedure:

-

Infection (Day 0):

-

Anesthetize mice lightly.

-

Intranasally inoculate each mouse with a pre-determined infectious dose of SARS-CoV-2 (e.g., 1.0 x 10^4 TCID50).[11]

-

-

Treatment (Starting 24 hours post-infection):

-

Monitoring:

-

Monitor mice daily for clinical signs of disease, body weight changes, and survival for up to 14 days post-infection.[8]

-

-

Endpoint Analysis:

-

At specified time points (e.g., 3 or 5 days post-infection), euthanize a subset of mice from each group.

-

Aseptically collect lungs for virological and pathological analysis.

-

4. Efficacy Endpoints:

-

Viral Load in Lungs:

-

Homogenize a portion of the lung tissue.

-

Determine the infectious viral titer using a TCID50 assay on VeroE6/TMPRSS2 cells.[8]

-

-

Viral RNA Quantification:

-

Extract RNA from another portion of the lung homogenate.

-

Quantify viral RNA levels using RT-qPCR.[8]

-

-

Lung Pathology:

-

Fix a lobe of the lung in 10% neutral buffered formalin for histopathological examination.

-

-

Cytokine and Chemokine Analysis:

-

Measure levels of inflammatory cytokines and chemokines in lung homogenates using multiplex assays.[8]

-

Protocol 2: Prophylactic Efficacy of Ensitrelvir in an Aged BALB/c Mouse Model[9][10]

This protocol is designed to assess the ability of Ensitrelvir to prevent or reduce the severity of SARS-CoV-2 infection when administered prior to virus exposure.

1. Animal Model:

-

Species: Aged BALB/c mice (e.g., >40 weeks old) are used to model a population at higher risk for severe disease.[10]

2. Materials:

-

Same as Protocol 1.

3. Experimental Procedure:

-

Prophylactic Treatment (Day -1):

-

Administer a single dose of this compound or vehicle to the respective groups. Subcutaneous administration has been used in these studies.[10]

-

-

Infection (Day 0):

-

24 hours after the prophylactic dose, intranasally infect the mice with a lethal dose of a mouse-adapted SARS-CoV-2 strain (e.g., MA-P10).[10]

-

-

Monitoring:

-

Monitor mice daily for body weight changes and survival for at least 14 days.[10]

-

-

Endpoint Analysis (Optional):

-

At early time points post-infection (e.g., days 1, 2, 4), a subset of mice can be euthanized to determine lung viral titers to confirm the inhibition of viral replication.[9]

-

4. Efficacy Endpoints:

-

Primary Endpoints:

-

Secondary Endpoint:

-

Viral titers in the lungs at various time points post-infection.[9]

-

Conclusion

The BALB/c mouse model is a valuable tool for the in vivo evaluation of this compound's efficacy against SARS-CoV-2. The protocols described provide a framework for conducting therapeutic and prophylactic studies. The consistent findings of dose-dependent viral load reduction and improved clinical outcomes in these models support the continued development of Ensitrelvir as a treatment for COVID-19.[7][8] Researchers should adapt these protocols based on their specific experimental objectives and available resources, while adhering to all institutional and national guidelines for animal welfare and biosafety.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. eatg.org [eatg.org]

- 4. Ensitrelvir, An Oral Antiviral Drug For COVID-19 Treatment | MolecularCloud [molecularcloud.org]

- 5. journals.asm.org [journals.asm.org]

- 6. medrxiv.org [medrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Efficacy of ensitrelvir against SARS-CoV-2 in a delayed-treatment mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. c19early.org [c19early.org]

- 10. Prophylactic effect of ensitrelvir in mice infected with SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetic and Pharmacodynamic Analysis of the 3CL Protease Inhibitor Ensitrelvir in a SARS-CoV-2 Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Syrian Hamster Models for Evaluating Ensitrelvir Fumarate Against SARS-CoV-2 Variants

For Researchers, Scientists, and Drug Development Professionals

Introduction